molecular formula C12H8Cl2N2O B5303835 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole

1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole

Cat. No. B5303835
M. Wt: 267.11 g/mol
InChI Key: IDVIIQRBBRGTRR-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole, also known as DCPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DCPA is a pyrazole-based herbicide that has been used in agriculture to control weeds. However, its unique chemical structure and properties have led to research on its potential applications in other fields, such as medicine and biochemistry.

Mechanism of Action

1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole inhibits MAGL by covalently binding to the active site of the enzyme. This binding prevents the enzyme from breaking down 2-AG, leading to an increase in 2-AG levels. This increase in 2-AG levels can have various effects on the body, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its effects on the endocannabinoid system, 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has several advantages for use in lab experiments. Its selective inhibition of MAGL allows for the study of the endocannabinoid system without affecting other physiological processes. 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole is also stable and can be easily synthesized. However, 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has limitations, including its potential toxicity and the need for further research on its long-term effects.

Future Directions

There are several future directions for research on 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole. One area of research is the development of 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole derivatives that can selectively target other enzymes in the endocannabinoid system. Another area of research is the study of 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole’s effects on other physiological processes, such as the immune system and the nervous system. Finally, further research is needed to determine the long-term effects of 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole and its potential toxicity.

Synthesis Methods

1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate can then be reacted with acryloyl chloride to yield 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole.

Scientific Research Applications

1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been studied for its potential applications in scientific research. One area of research is its use as a tool for studying the function of the endocannabinoid system. 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been shown to selectively inhibit the enzyme monoacylglycerol lipase (MAGL), which breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which can be used to study the effects of the endocannabinoid system on various physiological processes.

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-1-pyrazol-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-10-4-2-9(8-11(10)14)3-5-12(17)16-7-1-6-15-16/h1-8H/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVIIQRBBRGTRR-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole

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